1-Propoxynonane
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Overview
Description
1-Propoxynonane: are a class of nonionic surfactants derived from the reaction of C9-11 alcohols with propylene oxide. These compounds are widely used in various industrial and commercial applications due to their excellent emulsifying, dispersing, and wetting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-Propoxynonane involves the reaction of C9-11 alcohols with propylene oxide in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst type, significantly influence the properties of the final product . Typically, the reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the alcohols to the desired propoxylated products .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the alcohols and propylene oxide are continuously fed into the system. The reaction is catalyzed by either acidic or basic catalysts, with the choice of catalyst affecting the molecular weight distribution and the formation of byproducts . The final product is then purified and formulated into various commercial products .
Chemical Reactions Analysis
Types of Reactions: 1-Propoxynonane primarily undergo reactions typical of alcohols and ethers. These include:
Oxidation: The alcohol groups can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry: 1-Propoxynonane are used as surfactants in various chemical reactions to enhance the solubility of reactants and stabilize emulsions .
Biology: In biological research, these compounds are used as detergents to solubilize proteins and other biomolecules, facilitating their study and analysis .
Medicine: In the pharmaceutical industry, this compound are used as excipients in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients .
Industry: These compounds are widely used in the production of detergents, cleaners, and personal care products due to their excellent emulsifying and wetting properties .
Mechanism of Action
The primary mechanism of action of 1-Propoxynonane is their ability to reduce the surface tension of water, allowing for better mixing and solubilization of hydrophobic substances. This is achieved through the formation of micelles, where the hydrophobic tails of the molecules aggregate in the center, and the hydrophilic heads interact with the surrounding water . This property makes them effective emulsifiers and detergents .
Comparison with Similar Compounds
- Alcohols, C9-11, ethoxylated
- Alcohols, C12-15, propoxylated
- Alcohols, C12-14-secondary, propoxylated
- Alcohols, tallow, propoxylated
Comparison: 1-Propoxynonane are unique due to their specific carbon chain length (C9-11) and the degree of propoxylation, which provides a balance of hydrophilic and hydrophobic properties. This balance makes them particularly effective in applications requiring both emulsification and solubilization . In comparison, other similar compounds may have different chain lengths or degrees of ethoxylation/propoxylation, affecting their solubility, emulsifying properties, and specific applications .
Properties
CAS No. |
68920-69-4 |
---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
1-propoxynonane |
InChI |
InChI=1S/C12H26O/c1-3-5-6-7-8-9-10-12-13-11-4-2/h3-12H2,1-2H3 |
InChI Key |
RCRBXFZNEXKMOQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOCCC |
Canonical SMILES |
CCCCCCCCCOCCC |
Key on ui other cas no. |
68920-69-4 |
Origin of Product |
United States |
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